molecular formula C18H22N2O4S2 B2511135 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 941983-90-0

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No.: B2511135
CAS No.: 941983-90-0
M. Wt: 394.5
InChI Key: XKDCDOFZPIGZAA-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative supplied for research use only. This compound features a benzene sulfonamide core linked to a phenyl ring substituted with a 1,1-dioxo-1λ⁶,2-thiazinan moiety, a structural framework of high interest in medicinal chemistry . Sulfonamides are a foundational class of organic compounds known for a wide spectrum of pharmacological activities, which can include carbonic anhydrase inhibition, antiviral effects, and anticancer properties . Recent scientific investigations into structurally similar compounds have revealed promising neuroprotective effects. For instance, novel thiazole sulfonamides have demonstrated significant capability in protecting human neuronal cells against 6-hydroxydopamine (6-OHDA)-induced damage, a model relevant to Parkinson's disease research, potentially through the activation of sirtuin 1 (SIRT1) . Furthermore, sulfonamide derivatives bearing fused heterocyclic systems have been explored for their proficient interactions with biomacromolecules like DNA and enzymes, suggesting potential applications in oncology research . The mechanism of action for sulfonamide derivatives often involves the inhibition of specific enzymes, such as dihydropteroate synthetase or carbonic anhydrase, by mimicking the structure of natural substrates, thereby disrupting critical biochemical pathways . Researchers are investigating these compounds as multi-target agents in the expanding discipline of polypharmacology . This product is strictly intended for use in laboratory research and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-14-5-10-18(13-15(14)2)26(23,24)19-16-6-8-17(9-7-16)20-11-3-4-12-25(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDCDOFZPIGZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonamide group is then introduced through a sulfonation reaction, where the benzene ring is treated with sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazinan ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on core functional groups:

Compound Name / ID Core Structure Key Functional Groups Structural Differences vs. Target Compound
Target Compound Sulfonamide-phenyl Thiazinane (1,1-dioxo), 3,4-dimethylbenzene Reference structure for comparison.
Compound (9) Sulfonamide-triazine Triazine, pyridinyl, 3,4-dimethylphenyl Replaces thiazinane with triazine; adds pyridinyl.
Compounds [7–9] Triazole-thione Triazole, thione, sulfonyl Uses triazole-thione instead of thiazinane.
N-(3,4-Dimethylphenyl)... Benzamide-thiazinane Thiazinane (1,1-dioxo), benzamide Replaces sulfonamide with benzamide.

Key Observations :

  • The thiazinane ring in the target compound introduces a rigid, sulfone-rich heterocycle, contrasting with triazine (in ) or triazole (in ) cores, which may alter solubility and hydrogen-bonding capacity.
  • Compared to benzamide analogs (e.g., ), the sulfonamide group increases acidity (pKa ~10–11 for sulfonamides vs.

Spectral Data :

Compound IR (cm⁻¹) NMR Features
Target S=O (asymmetric ~1350; symmetric ~1150), NH stretch (~3300) Aromatic protons (δ 7.0–8.0 ppm), methyl groups (δ ~2.3 ppm).
Compound (9) C=S (1243–1258), NH (~3300) Triazine protons (δ ~8.5 ppm), pyridinyl signals.
Compounds [7–9] C=S (1247–1255), NH (~3400) Triazole protons (δ ~8.0–8.5 ppm), absence of C=O.

Contrasts :

  • The target’s IR spectrum lacks C=S stretches (present in ), confirming the absence of thione/thiol tautomerism.
  • The 1,1-dioxo-thiazinane group in the target generates distinct S=O stretches, absent in benzamide analogs .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique thiazinan ring structure and sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 358.45 g/mol. The presence of the thiazinan ring enhances its lipophilicity and potential bioactivity.

PropertyValue
Molecular FormulaC19H22N2O3S
Molecular Weight358.45 g/mol
CAS Number899731-60-3

The biological activity of this compound is hypothesized to stem from its interaction with specific enzymes or receptors due to the binding affinity provided by the sulfonamide group. This interaction may disrupt various biological pathways, leading to therapeutic effects such as:

  • Antimicrobial Activity : The sulfonamide moiety is known for its ability to inhibit bacterial folate synthesis.
  • Anti-inflammatory Effects : Potential inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Possible interaction with cancer cell signaling pathways.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains. The specific activity of this compound against common pathogens like Escherichia coli and Staphylococcus aureus remains to be extensively characterized.

Anti-inflammatory Activity

A study on related sulfonamide compounds revealed their ability to reduce inflammation markers in vitro. The mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes or modulation of nuclear factor kappa B (NF-kB) pathways.

Anticancer Activity

Preliminary investigations into the anticancer potential of similar compounds suggest that they may induce apoptosis in cancer cells. For example, compounds with similar structural features have been shown to inhibit cell proliferation in various cancer cell lines.

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Case Study 1 : A derivative with a similar thiazinan structure demonstrated significant antifungal activity against Candida albicans, suggesting that modifications in the thiazinan ring can enhance bioactivity.
  • Case Study 2 : Research on arylsulfonyl derivatives indicated that these compounds could inhibit specific enzymes linked to cancer progression, providing a basis for further exploration into their use as anticancer agents.

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